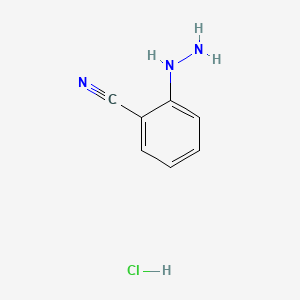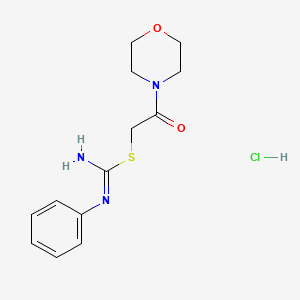
Potassium (4-aminocarbonylphenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (4-aminocarbonylphenyl)trifluoroborate is a chemical compound with the CAS Number: 850623-63-1 . It has a molecular weight of 227.04 and its IUPAC name is potassium [4- (aminocarbonyl)phenyl] (trifluoro)borate (1-) .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 . The Inchi Key is BMTORUMAAKNFNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of over 300 degrees Celsius . It is stored at ambient temperature .Applications De Recherche Scientifique
Synthesis and Cross-Coupling Reactions
Potassium (4-aminocarbonylphenyl)trifluoroborate and related compounds have been extensively studied for their utility in organic synthesis, particularly in cross-coupling reactions. These compounds serve as precursors for the formation of complex molecules through processes such as the Suzuki-Miyaura cross-coupling. For example, potassium Boc-protected aminomethyltrifluoroborate has been synthesized and used successfully in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding products in good to excellent yields (Molander & Shin, 2011). Similarly, potassium aryl trifluoroborates have been converted into aryl amines using copper catalysis in water, demonstrating the versatility of trifluoroborate compounds in facilitating nucleophilic substitution and cross-coupling reactions (Liesen et al., 2012).
Catalysis and Metalation
The utility of potassium trifluoroborates extends into catalysis and metalation reactions. Aryl bromides bearing a potassium trifluoroborate moiety have been subjected to lithium-halogen exchange reactions, showcasing the potential of these compounds in generating various organic functionalities through metalation (Molander & Ellis, 2006). This highlights the role of potassium trifluoroborates as linchpin synthons in organic synthesis.
Improved Synthesis and Application in Cross-Coupling
The development of improved synthesis methods for trifluoroborate salts has broadened their applicability in organic synthesis. For instance, an efficient synthesis route for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the potential for large-scale production of these reagents (Molander & Hoag, 2003). Additionally, the versatility of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions has been demonstrated, further cementing their value in the synthesis of biologically and chemically significant molecules (Raushel et al., 2011).
Novel Synthetic Applications
Potassium trifluoroborate compounds have also been explored for novel synthetic applications beyond traditional cross-coupling reactions. For example, the use of potassium (1‐Organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborates in regioselective Cu-catalyzed azide–alkyne cycloaddition reactions showcases the expanding utility of these compounds in modern organic synthesis (Kim et al., 2013).
Safety and Hazards
Potassium (4-aminocarbonylphenyl)trifluoroborate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .
Analyse Biochimique
Biochemical Properties
Potassium (4-aminocarbonylphenyl)trifluoroborate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with enzymes, which can influence their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction . The trifluoroborate group in the compound is particularly reactive, allowing it to form strong bonds with biomolecules, thereby affecting their function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, which in turn affects protein synthesis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interaction with key metabolic enzymes can lead to changes in the rate of metabolic reactions and the production of metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The compound’s distribution can affect its biochemical activity and its ability to interact with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
potassium;(4-carbamoylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTORUMAAKNFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660117 | |
| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-63-1 | |
| Record name | Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


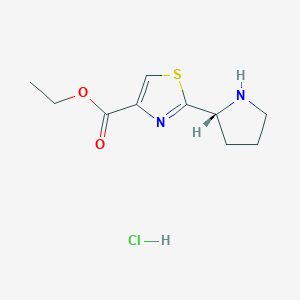
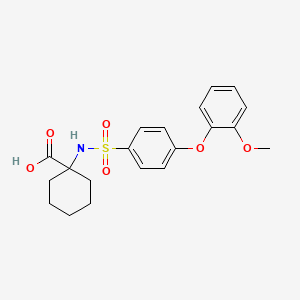

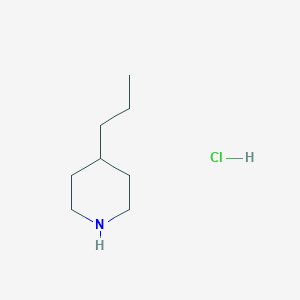
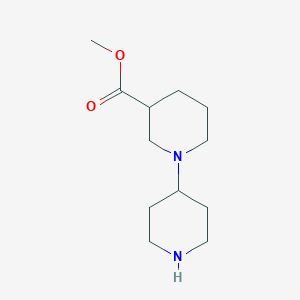
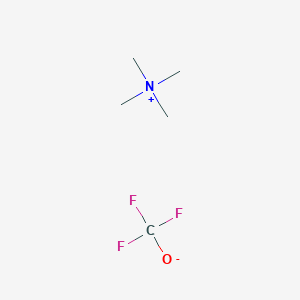

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)
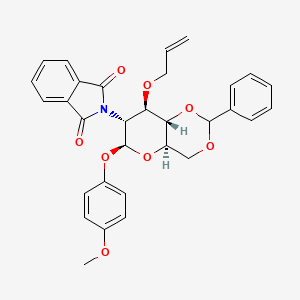

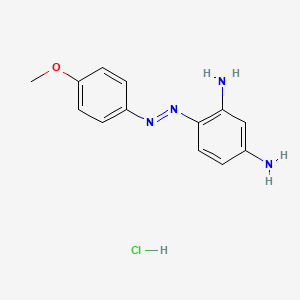
![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
